Bis(adenosine)-5'-pentaphosphate
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Overview
Description
Bis(adenosine)-5’-pentaphosphate is a dinucleotide compound where two adenosine molecules are connected via a pentaphosphate bridge. This compound is part of the broader class of nucleotides, which are essential for various biological processes, including energy transfer, signal transduction, and as building blocks of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(adenosine)-5’-pentaphosphate typically involves the phosphorylation of adenosine monophosphate (AMP) using polyphosphate reagents. The reaction conditions often require the presence of a catalyst or enzyme to facilitate the formation of the pentaphosphate bridge. For instance, adenosine kinase and polyphosphate kinases can be used in a multi-enzyme cascade system to achieve the desired product .
Industrial Production Methods: On an industrial scale, the production of Bis(adenosine)-5’-pentaphosphate may involve the use of recombinant enzymes to enhance yield and efficiency. The process is optimized to ensure high purity and scalability, often employing bioreactors and controlled fermentation conditions.
Chemical Reactions Analysis
Types of Reactions: Bis(adenosine)-5’-pentaphosphate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into adenosine and phosphate units.
Phosphorylation/Dephosphorylation: Adding or removing phosphate groups.
Oxidation/Reduction: Involving changes in the oxidation state of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed in acidic or basic conditions.
Phosphorylation: Requires ATP or other phosphate donors in the presence of kinases.
Oxidation/Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products: The major products formed from these reactions include adenosine monophosphate, adenosine diphosphate, and inorganic phosphate .
Scientific Research Applications
Bis(adenosine)-5’-pentaphosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: Plays a role in signal transduction pathways and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of Bis(adenosine)-5’-pentaphosphate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for kinases and phosphatases, influencing various biochemical pathways. The compound can modulate the activity of adenosine receptors, impacting cellular signaling and energy transfer processes .
Comparison with Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells.
Adenosine diphosphate (ADP): Involved in energy transfer and metabolism.
Adenosine monophosphate (AMP): A building block of nucleic acids and a signaling molecule.
Uniqueness: Bis(adenosine)-5’-pentaphosphate is unique due to its pentaphosphate bridge, which provides distinct biochemical properties compared to other nucleotides. This structure allows it to participate in specific enzymatic reactions and signaling pathways that are not accessible to simpler nucleotides .
Biological Activity
Bis(adenosine)-5'-pentaphosphate (AP5A) is a member of the diadenosine polyphosphate family, which plays significant roles in various biological processes. Its unique structure, characterized by a pentaphosphate bridge, distinguishes it from other nucleotides and allows it to participate in specific biochemical pathways. This article delves into the biological activity of AP5A, highlighting its mechanisms of action, physiological relevance, and potential therapeutic applications.
- Chemical Formula : C20H29N10O22P5
- Molecular Weight : 916.37 g/mol
- Structure : AP5A consists of two adenosine units linked by a pentaphosphate chain, which is crucial for its biological function.
AP5A acts primarily as a substrate for various enzymes, influencing biochemical pathways related to energy metabolism and signal transduction. It is known to:
- Modulate Adenosine Receptors : AP5A can interact with adenosine receptors, impacting cellular signaling pathways involved in neurotransmission and vascular function .
- Catalyze Phosphate Transfer : It plays a role in the reversible transfer of phosphate groups between ATP and AMP through adenylate kinase activity, thus maintaining cellular energy homeostasis .
Biological Functions
- Vasodilation and Cardiovascular Regulation : AP5A has been identified as an endogenous vasoactive agent that influences blood flow and pressure. It is released from platelets during clotting and acts on vascular smooth muscle cells to induce relaxation .
- Neurotransmitter Release : In the nervous system, AP5A stimulates the release of neurotransmitters such as glutamate and acetylcholine by activating dinucleotide receptors located on presynaptic terminals . This action is crucial for synaptic transmission and plasticity.
- Role in Inflammation : AP5A has been shown to inhibit eosinophil-derived neurotoxin (EDN), which is involved in inflammatory responses and allergic reactions. This inhibition suggests a potential role for AP5A in modulating immune responses .
Case Studies
- Study on Cardiovascular Effects : A study demonstrated that AP5A significantly lowers blood pressure in hypertensive animal models by promoting vasodilation through endothelial-dependent mechanisms .
- Neuropharmacological Research : Investigations into the effects of AP5A on neurotransmitter release revealed that it enhances synaptic transmission in isolated brain tissues, indicating its potential as a neuromodulator .
Comparative Analysis with Other Nucleotides
Compound | Function | Unique Features |
---|---|---|
Adenosine Triphosphate (ATP) | Primary energy carrier | Contains three phosphate groups |
Adenosine Diphosphate (ADP) | Energy transfer molecule | Involved in cellular respiration |
This compound (AP5A) | Modulates vascular and neuronal functions | Unique pentaphosphate structure |
Applications in Medicine
AP5A is being explored for its therapeutic potential in various conditions:
- Cardiovascular Diseases : Due to its vasodilatory effects, AP5A could be beneficial in treating hypertension and other cardiovascular disorders.
- Neurological Disorders : Its role in neurotransmitter release suggests potential applications in neurodegenerative diseases where synaptic function is compromised.
Properties
CAS No. |
41708-91-2 |
---|---|
Molecular Formula |
C20H29N10O22P5 |
Molecular Weight |
916.4 g/mol |
IUPAC Name |
bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
OIMACDRJUANHTJ-XPWFQUROSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Key on ui other cas no. |
41708-91-2 |
Synonyms |
Ap5A diadenosine pentaphosphate P(1),P(5)-bis(5'-adenosyl)pentaphosphate P(1),P(5)-di(adenosine-5'-)pentaphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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